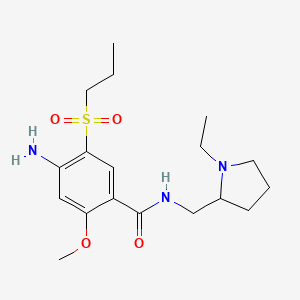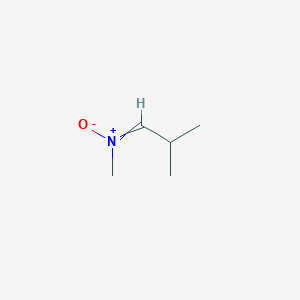
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is a synthetic organic compound primarily used as a non-reactive hair coloring agent in oxidative hair dye formulations . It is known for its vibrant color properties and stability, making it a popular choice in the cosmetic industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine typically involves the azo coupling reaction between 2,5-dichloroaniline and 2,6-diaminopyridine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine involves its interaction with hair keratin. The compound forms a stable complex with the hair fibers, resulting in a long-lasting color effect. The presence of amino groups enhances its binding affinity to the hair, ensuring better color retention .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-3-((pyridin-3-yl)azo)pyridine: Another azo dye with similar properties but different substituents.
2,6-Diamino-3-((phenyl)azo)pyridine: Lacks the dichloro substituents, resulting in different color properties.
Uniqueness
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is unique due to the presence of dichloro substituents, which enhance its color stability and intensity. This makes it particularly suitable for applications requiring long-lasting and vibrant colors .
Propiedades
Número CAS |
74037-44-8 |
|---|---|
Fórmula molecular |
C11H9Cl2N5 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-[(2,5-dichlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9Cl2N5/c12-6-1-2-7(13)9(5-6)18-17-8-3-4-10(14)16-11(8)15/h1-5H,(H4,14,15,16) |
Clave InChI |
VKEAYWZFIYWSQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=NC2=C(N=C(C=C2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)




![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)



![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
